molecular formula C8H6Br2 B121113 3,5-Dibromostyrene CAS No. 120359-56-0

3,5-Dibromostyrene

Cat. No. B121113
M. Wt: 261.94 g/mol
InChI Key: OITDEAXLQUVPQW-UHFFFAOYSA-N
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Description

3,5-Dibromostyrene is a brominated derivative of styrene, characterized by the presence of two bromine atoms on the aromatic ring. This compound is of interest due to its potential applications in polymer chemistry and materials science. The synthesis and polymerization of dibromostyrene, as well as its copolymerization with styrene, have been explored to understand its properties and reactivity .

Synthesis Analysis

The synthesis of dibromostyrene has been achieved through two different synthetic routes. These methods have led to the preparation of mixtures of 2,4- and 3,4-dibromostyrene. Additionally, a new monomer, 2,4,5-tribromostyrene, has been prepared and characterized. The synthesis of related bulky styrene derivatives, such as 3,5-di-tert-butylstyrene, involves the alkylation of toluene followed by a Wittig reaction to introduce the C1 unit .

Molecular Structure Analysis

The molecular structure of 3,5-dibromostyrene is not explicitly detailed in the provided papers. However, the presence of bromine atoms on the aromatic ring significantly influences the reactivity and properties of the molecule. The bulky nature of the substituents on the ring, as seen in similar compounds like 3,5-di-tert-butylstyrene, is known to affect the steric aspects of polymerization and the design of polymer building blocks .

Chemical Reactions Analysis

The chemical reactivity of dibromostyrene has been studied in the context of its polymerization and copolymerization with styrene. The rate of polymerization of dibromostyrene shows a marked acceleration from very low conversion, leading to the formation of an insoluble polymer. This acceleration is attributed to the Trommsdorf effect, and the insolubility is due to crosslinking by chain transfer to monomer and polymer. The monomer reactivity ratios for the copolymerization of styrene with dibromostyrene have been determined, indicating that dibromostyrene is more reactive towards styryl radicals than styrene itself .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromostyrene are inferred from its behavior during polymerization. The bulk polymerization of dibromostyrene results in an insoluble polymer, suggesting a high degree of crosslinking. The thermal polymerization rates of dibromostyrene and its tribrominated counterpart have been established, with the tribrominated version showing a higher rate than both dibromostyrene and styrene. These findings suggest that the introduction of bromine atoms into the styrene molecule significantly alters its polymerization behavior and the properties of the resulting polymer .

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • 3,5-Dibromostyrene has been used in the synthesis and polymerization of dibromostyrene and tribromostyrene. These compounds exhibit a marked acceleration in the rate of polymerization and form insoluble polymers, attributed to crosslinking and a Trommsdorf effect (Cubbon & Smith, 1969).
    • In the development of novel nanocomposites and star-shaped molecules, 3,5-Dibromostyrene has been utilized as a reagent for Heck coupling reactions (Sulaiman et al., 2008).
    • The compound has been involved in the synthesis of comb-like polyphenylenes through Suzuki coupling, demonstrating its utility in creating polymers with unique solubility and thermal properties (Cianga & Yagcı, 2002).
  • Material Science and Organic Electronics :

    • Research in the field of organic semiconductors has seen the use of 3,5-Dibromostyrene in the synthesis of electroluminescent materials for OLED devices (Salunke et al., 2016).
    • It has also been utilized in the creation of fluorescent polymers and dendrimers, highlighting its role in the development of advanced materials with unique optical properties (Lee et al., 2007).
  • Sensing and Detection Applications :

    • In the realm of chemical sensing, 3,5-Dibromostyrene derivatives have been used to develop sensors for detecting specific compounds like 3,5-dinitrosalicylic acid in aqueous media (Kumar et al., 2015).
    • It also finds application in the synthesis of nanofibrous membranes used as optical sensors for metal ions and organic compounds, demonstrating its versatility in sensor technology (Wang et al., 2002).

properties

IUPAC Name

1,3-dibromo-5-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDEAXLQUVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595612
Record name 1,3-Dibromo-5-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromostyrene

CAS RN

120359-56-0
Record name 3,5-Dibromostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMOSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of methyltriphenylphosphonium bromide (20.30 g, 56.8 mmol) in dry THF (50 mL) is cooled to 0° C. under N2 and then treated with solid potassium tert-butoxide (6.38 g, 56.8 mmol) in portions. The resultant yellow slurry is warmed to rt and stirred for 30 minutes. The mixture is cooled to −78° C., and a solution of 3,5-dibromobenzaldehyde (10.0 g, 37.9 mmol) in THF (50 mL) is added dropwise. The reaction is warmed to rt and stirred for 1 hour. The mixture is poured into ice water containing 1 N HCl (56 mL) and then extracted with Et2O. The organic layer is dried (Na2SO4), and the solvent is removed in vacuo to afford crude product that is absorbed on silica gel and purified by flash chromatography using 10/1 hexanes/ethyl acetate to afford 4.56 g (46%) of the title compound. Rf=0.64 (4/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
20.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
46%

Synthesis routes and methods II

Procedure details

Tetrahydrofuran (20 mL) was added to methyltriphenylphosphonium bromide (3.150 g, 8.8 mmol). Then potassium t-butoxide (0.989 g, 8.8 mmol) was added herein small portions with ice-cooling, and the mixture was stirred at room temperature for 1 hr. The resultant slurry was cooled to −78° C. and a tetrahydrofuran (20 mL) solution containing 3,5-dibromobenzaldehyde (1.519 g, 5.8 mmol) was added dropwise. The reaction solution was allowed to warm to room temperature and stirred for 1 hr, and then a saturated ammonium chloride aqueous solution was added to the reaction solution. The product was extracted with ethyl acetate, the solvent was distilled off under reduced pressure, and the residue was purified with silica-gel column chromatography to obtain 3,5-dibromostyrene (1.2 g, 4.6 mmol).
Quantity
0.989 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.519 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.15 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Kang, Z Chen - Chemical Research in Chinese Universities, 2018 - Springer
A new method for the synthesis of functional enamines from β,β-dicyanostyrene derivatives and N-bromosaccharin(NBSA) was developed. In the presence of Na 2 CO 3 , the the …
Number of citations: 2 link.springer.com
JD Megiatto Jr, DI Schuster - New Journal of Chemistry, 2010 - pubs.rsc.org
Two protocols based on Cu(I) template synthesis and “click” reactions for the synthesis of functionalized [2]catenanes are described. A straightforward procedure, involving high dilution …
Number of citations: 41 pubs.rsc.org
OM Demchuk, K Szwaczko, B Miroslaw, G Wójciuk… - 2021 - wwww.repozytorium.kul.pl
A highly efficient synthesis of new chiral bisphosphanes derived from the renowned NORPHOS ligand is presented. The synthesis involves ring-opening metathesis of NORPHOS …
Number of citations: 3 wwww.repozytorium.kul.pl
Y Gök, T Noël, J Van der Eycken - Tetrahedron: Asymmetry, 2010 - Elsevier
The synthesis of a novel C 2 -symmetric bisphosphane ligand was accomplished starting from trans-(2R,3R)-bis(3′,5′-diphenylphenyl)cyclopropane-1,1-dimethanol as a key …
Number of citations: 20 www.sciencedirect.com
S Jang, SY Kim, HY Jung, MJ Park - Macromolecules, 2018 - ACS Publications
We report the controlled synthesis, self-assembly, and ion transport properties of polystyrene bisphosphonate (PSbP) and polystyrene phosphonate (PSP) based polymers, revealing …
Number of citations: 30 pubs.acs.org
K Szwaczko, B Miroslaw, OM Demchuk… - Pure and Applied …, 2021 - degruyter.com
A highly efficient synthesis of new chiral bisphosphanes derived from the renowned NORPHOS ligand is presented. The synthesis involves ring-opening metathesis of NORPHOS …
Number of citations: 5 www.degruyter.com
T Schaefer, TA Wildman… - Canadian journal of …, 1985 - cdnsciencepub.com
In 2-chloro-6-methylphenol in CCl 4 solution, the spin–spin coupling between the hydroxyl and methyl protons, is + 68(3) mHz. In this compound, the hydroxyl group lies trans to the …
Number of citations: 6 cdnsciencepub.com
AS Klymchenko, H Stoeckel, K Takeda… - The Journal of Physical …, 2006 - ACS Publications
Development of fast-response potentiometric probes for measuring the transmembrane potential V m in cell plasma membranes remains a challenge. To overcome the limitations of the …
Number of citations: 70 pubs.acs.org
SB Lee, J Yu, H Kim, KW Kim, JW Jeong… - Journal of Medicinal …, 2023 - ACS Publications
Strategies for developing targeted covalent inhibitors (TCIs), which have the advantages of a prolonged duration of action and selectivity toward a drug target, have attracted great …
Number of citations: 1 pubs.acs.org
M Beinhoff, B Karakaya, AD Schlueter - Synthesis, 2003 - thieme-connect.com
The gram scale syntheses of first and second generation (G1 and G2) dendrons 1-4, and 35, based on aryl and alkyl moieties, by Suzuki-Miyaura cross-coupling are presented. Both a …
Number of citations: 14 www.thieme-connect.com

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